2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Catalog No.
S1778332
CAS No.
1312535-76-4
M.F
C6H4ClF3N2O
M. Wt
212.556
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

CAS Number

1312535-76-4

Product Name

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

IUPAC Name

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.556

InChI

InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3

InChI Key

XXUSEPOFBSZNLR-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1C(F)(F)F)Cl

Synonyms

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6_6H4_4ClF3_3N2_2O. It belongs to the pyrimidine class of compounds, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position. These substituents impart unique chemical properties and reactivity to the compound, making it of interest in various chemical and biological applications.

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Further Exploration

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  • Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Suzuki-Miyaura Coupling: This compound can undergo cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
  • Oxidation and Reduction: The methoxy group can be oxidized to yield corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.

The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. Common synthetic routes include:

  • Trifluoromethylation Reaction: One prevalent method involves reacting 2-chloro-4-methoxypyrimidine with trifluoromethylating agents under controlled conditions. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow synthesis may be employed for scalability and efficiency. This method allows for better control over reaction parameters and yields, ensuring consistent quality and purity of the final product .

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine has several applications in fields such as:

  • Pharmaceuticals: Its unique structure makes it a valuable intermediate in drug development.
  • Agrochemicals: The compound's reactivity allows for modifications that can lead to new agrochemical products.

The combination of functional groups provides versatility for further chemical modifications, enhancing its utility in various synthetic pathways.

Research on the interactions of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine with biological systems indicates that it can influence enzyme activity and cellular signaling pathways. Studies have shown that this compound can affect gene expression related to metabolic pathways, leading to changes in cellular metabolism. The trifluoromethyl group is particularly noteworthy for potentially enhancing binding affinities to specific targets within biological systems .

Several compounds share structural similarities with 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine:

Compound NameStructural FeaturesUnique Properties
2-Chloro-5-(trifluoromethyl)pyrimidineLacks methoxy groupDifferent reactivity profiles due to missing functional group
2,4-Dichloro-5-(trifluoromethyl)pyrimidineContains an additional chloro groupAltered chemical properties and reactivity
2-Methoxy-4-(trifluoromethyl)pyrimidineLacks chloro groupDifferent substitution patterns affecting reactivity

The uniqueness of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine lies in its combination of functional groups that allow for versatile chemical modifications. This makes it particularly valuable as an intermediate in organic synthesis and a candidate for various applications in pharmaceuticals and agrochemicals.

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a versatile heterocyclic compound characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position of the pyrimidine ring [27]. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity patterns . The pyrimidine core itself is a fundamental heterocyclic structure found in many natural products and bioactive compounds, making derivatives like 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine particularly valuable in synthetic chemistry [4].

Traditional nucleophilic substitution approaches represent the cornerstone of synthetic methodologies for preparing and modifying 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine [10]. The pyrimidine ring system is inherently electron-deficient due to the presence of two nitrogen atoms, making it particularly susceptible to nucleophilic attack [36]. This reactivity is further enhanced by the presence of electron-withdrawing groups such as the trifluoromethyl moiety at the 5-position, which increases the electrophilicity of the ring carbons [12]. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions that allow for the introduction of various functional groups [10] [36].

Zinc-Mediated Dechlorination Strategies

Zinc-mediated dechlorination represents an important synthetic approach for the selective transformation of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine [7]. This methodology involves the use of zinc metal as a reducing agent to selectively remove the chlorine atom from the pyrimidine ring [8]. The process typically proceeds through a single-electron transfer mechanism, where zinc donates electrons to the carbon-chlorine bond, leading to its cleavage and subsequent formation of the dechlorinated product [7] [8].

Recent advances in zinc-mediated dechlorination have focused on developing regioselective protocols that can differentiate between multiple chlorine atoms in polyhalogenated pyrimidines [7]. For instance, when applied to 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, these methods allow for selective dechlorination at the 2-position while preserving the methoxy and trifluoromethyl functionalities [8]. This selectivity is crucial for the synthesis of complex pyrimidine derivatives with specific substitution patterns [7] [9].

A significant breakthrough in this area was reported by researchers who developed a convenient zincation of pyrimidines at position C2 using TMPZnCl·LiCl and TMPZnBr·LiBr [7]. These regioselectivities are rare and unprecedented for non-substituted pyrimidine, demonstrating the unique control that can be achieved through careful selection of reaction conditions and reagents [7] [8]. The table below summarizes key reaction conditions and yields for zinc-mediated dechlorination of chloropyrimidine derivatives:

EntryZinc ReagentSolventTemperature (°C)Time (h)Yield (%)
1Zn/NH4ClMethanol/Water25-302-465-75
2Zn/AcOHTHF40-501-270-80
3TMPZnCl·LiClDioxane80-1000.5-185-95
4Zn/CuClDMF60-703-560-70
5Zn dustEthanol/Water50-602-375-85

The effectiveness of zinc-mediated dechlorination is influenced by several factors, including the choice of zinc reagent, solvent system, reaction temperature, and the presence of additives [8]. For example, the addition of copper salts can enhance the reactivity of zinc through the formation of zinc-copper couples, which facilitate electron transfer processes [7] [8]. Similarly, the use of acidic conditions can promote the protonation of intermediate species, driving the reaction toward completion [8].

Ammonia-Based Amination Protocols

Ammonia-based amination protocols represent another important class of nucleophilic substitution reactions for the functionalization of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine [11]. These methods involve the displacement of the chlorine atom at the 2-position by ammonia or ammonia derivatives, resulting in the formation of 2-amino-4-methoxy-5-(trifluoromethyl)pyrimidine compounds [11] [13]. The introduction of amino groups is particularly valuable as it allows for further derivatization through various transformations, including acylation, alkylation, and coupling reactions [11].

Traditional ammonia-based amination protocols typically involve the treatment of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine with aqueous or alcoholic ammonia under elevated temperatures and pressures [11]. However, these conditions often lead to low yields and poor selectivity due to the harsh reaction environment and potential side reactions [13]. Recent advancements have focused on developing milder and more efficient amination methods that offer improved yields and selectivity [11] [13].

A metal-free synthesis of pyrimidine functionalized primary amines via direct amination of pyrimidin-2-yl tosylate with aqueous ammonia has been developed under mild conditions [11]. This approach represents a significant improvement over traditional methods, as it allows for the efficient introduction of amino groups without the need for transition metal catalysts or harsh reaction conditions [11] [13]. The desired products, pyrimidin-2-amines, can be generated in excellent yields in polyethylene glycol (PEG-400) without any catalysts or other additives [11].

The mechanism of ammonia-based amination typically involves the nucleophilic attack of ammonia on the electrophilic carbon bearing the chlorine atom, followed by the displacement of the chlorine as a leaving group [13]. The presence of the trifluoromethyl group at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic substitution process [12] [13]. The table below summarizes various ammonia-based amination protocols for chloropyrimidine derivatives:

EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
1NH3 (aq)Ethanol100-12012-2450-65
2NH4OHDioxane80-1008-1260-70
3NH3 (g)MeCN60-804-670-80
4NH3·H2OPEG-40080-1006-885-95
5NH4Cl/K2CO3DMF120-14010-1655-65

Recent research has also explored the use of microwave irradiation to accelerate ammonia-based amination reactions [43]. This approach offers several advantages, including shorter reaction times, higher yields, and improved selectivity [43]. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives via microwave-assisted amination has been reported to proceed efficiently at 120-140°C for 15-30 minutes, resulting in good to excellent yields [43]. This represents a significant improvement over conventional heating methods, which typically require several hours to achieve comparable conversions [43] [11].

Advanced Transition Metal-Catalyzed Routes

The development of transition metal-catalyzed methodologies has revolutionized the synthesis and functionalization of heterocyclic compounds, including 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine [14]. These advanced synthetic routes offer several advantages over traditional methods, including milder reaction conditions, higher selectivity, and broader substrate scope [14] [15]. The unique ability of transition metals to activate various chemical bonds and facilitate complex transformations makes them invaluable tools in the synthesis of functionalized pyrimidine derivatives [14].

For 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, transition metal-catalyzed routes primarily focus on two key transformations: cross-coupling reactions for the introduction of carbon-based substituents and trifluoromethylation techniques for the incorporation of the trifluoromethyl group [14] [16]. These methodologies have significantly expanded the synthetic utility of pyrimidine derivatives, enabling the preparation of complex structures that would be challenging to access through traditional approaches [14] [15].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine [14]. These reactions enable the formation of carbon-carbon bonds between the pyrimidine core and various organic fragments, allowing for the introduction of alkyl, aryl, and heteroaryl substituents [14] [20]. The most commonly employed palladium-catalyzed transformations include Suzuki-Miyaura, Stille, Negishi, and Sonogashira coupling reactions, each offering unique advantages for specific synthetic applications [14] [15].

The Suzuki-Miyaura coupling, which involves the reaction between organoboron compounds and organic halides or pseudohalides in the presence of a palladium catalyst, has emerged as a particularly valuable method for the functionalization of chloropyrimidines [14] [20]. This reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents [14]. When applied to 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, Suzuki-Miyaura coupling allows for the selective replacement of the chlorine atom with various aryl and heteroaryl groups, providing access to a diverse array of functionalized pyrimidine derivatives [14] [20].

Recent advances in palladium-catalyzed cross-coupling of unprotected, nitrogen-rich heterocycles have further expanded the synthetic utility of these reactions [20]. For instance, researchers have developed efficient protocols for the Suzuki-Miyaura coupling of challenging substrates such as unprotected azoles, which traditionally give poor yields due to catalyst inhibition [20]. These methodologies employ specialized catalyst systems, such as precatalysts based on biarylphosphine ligands, which exhibit enhanced stability and reactivity in the presence of coordinating nitrogen atoms [20]. The table below summarizes key reaction conditions and yields for palladium-catalyzed cross-coupling reactions of chloropyrimidine derivatives:

EntryCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhB(OH)2Pd(OAc)2/TPPTSK2CO3H2O/Dioxane80-10012-2470-85
24-MePhB(OH)2Pd(PPh3)4K3PO4Toluene/H2O90-1108-1675-90
32-ThienylSnBu3Pd2(dba)3/P(o-tol)3LiClDMF100-1206-1265-80
44-PyridylZnClPd(PPh3)2Cl2-THF60-804-870-85
5PhC≡CHPd(PPh3)2Cl2/CuIEt3NMeCN70-906-1060-75

Microwave-assisted palladium-catalyzed cross-coupling reactions have also gained significant attention in recent years [18]. This approach combines the synthetic efficiency of palladium catalysis with the accelerated reaction rates provided by microwave irradiation, resulting in shorter reaction times and often higher yields [18]. For example, efficient microwave-assisted Suzuki-Miyaura cross-coupling reactions of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivatives have been reported to proceed efficiently using a tandem catalyst system (XPhosPdG2/XPhos), providing the desired products in good to excellent yields while avoiding debromination side reactions [17] [18].

Copper-Mediated Trifluoromethylation Techniques

Copper-mediated trifluoromethylation techniques have emerged as powerful methods for the introduction of trifluoromethyl groups into organic molecules, including pyrimidine derivatives [16] [19]. The trifluoromethyl group is a valuable structural motif in medicinal chemistry and agrochemicals due to its unique properties, including increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins [16] [37]. For the synthesis of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, copper-mediated trifluoromethylation provides an efficient route for the incorporation of the trifluoromethyl group at the 5-position of the pyrimidine ring [16] [19].

Traditional methods for trifluoromethylation often require harsh reaction conditions and suffer from limited substrate scope and poor functional group tolerance [19]. In contrast, copper-mediated approaches offer milder conditions and broader applicability, making them particularly valuable for the functionalization of sensitive heterocyclic compounds [16] [19]. These methods typically involve the use of copper salts in combination with various trifluoromethylating reagents, such as Ruppert's reagent (TMSCF3), Langlois' reagent (NaSO2CF3), or trifluoroacetic acid derivatives [19] [37].

A practical method for the copper-mediated trifluoromethylation of pyrimidine nucleosides via a microwave-irradiated pathway has been described [16]. This protocol involves the conversion of 5-iodo pyrimidine nucleosides to their corresponding 5-trifluoromethyl derivatives using an inexpensive and commercially accessible trifluoromethylating reagent, methyl fluorosulfonyldifluoroacetate (Chen's reagent) [16]. The microwave-assisted transformation accentuates its simplicity, mild reaction conditions, and dominance, providing a facile route to access trifluoromethylated pyrimidines [16].

Another practical approach involves the copper-mediated trifluoromethylation of aryl and heteroaryl boronic acids using NaSO2CF3 (Langlois' reagent) and tert-butyl hydroperoxide (TBHP) [19]. This method operates under mild conditions at room temperature and in the presence of ambient air and moisture, making it particularly attractive for the synthesis of trifluoromethylated heterocycles [19]. The reaction is believed to proceed through the generation of trifluoromethyl radicals, which are then captured by a copper-aryl intermediate to form the desired carbon-CF3 bond [19]. The table below summarizes various copper-mediated trifluoromethylation techniques for pyrimidine derivatives:

EntryCF3 SourceCopper SourceOxidantSolventTemperature (°C)Time (h)Yield (%)
1TMSCF3CuI-DMF60-808-1265-75
2NaSO2CF3CuClTBHPMeOH/DCM/H2O20-2510-1670-85
3CF3ICu powder-DMSO100-1206-1055-70
4CF3CO2NaCu(OAc)2K2S2O8DMF/H2O40-6012-1860-75
5MeO2SCF2FCuBr-NMP80-100 (MW)0.5-175-90

Recent advances in copper-mediated trifluoromethylation have focused on developing more efficient and selective protocols through the optimization of reaction conditions and the design of novel catalyst systems [19]. For instance, the use of ligands such as 1,10-phenanthroline or 2,2'-bipyridine has been shown to enhance the efficiency of copper-catalyzed trifluoromethylation reactions by stabilizing the copper species and facilitating the transfer of the trifluoromethyl group [19]. Similarly, the addition of bases or other additives can significantly influence the reaction outcome by modulating the reactivity of the copper catalyst or the trifluoromethylating reagent [19] [37].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in the synthesis and functionalization of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, significantly influencing reaction rates, selectivity, and yields [21]. Different synthetic transformations require specific solvent environments to achieve optimal results, making solvent selection a critical aspect of reaction optimization [21] [23]. For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred due to their ability to stabilize charged intermediates and enhance nucleophilicity [21] [36].

In contrast, transition metal-catalyzed reactions may benefit from different solvent systems depending on the specific transformation and catalyst employed [21]. For instance, palladium-catalyzed cross-coupling reactions often utilize mixed solvent systems, such as toluene/water or dioxane/water, to accommodate both the organic substrates and inorganic bases [14] [21]. Similarly, copper-mediated trifluoromethylation reactions may require specific solvent combinations to ensure the stability and reactivity of the trifluoromethylating reagent and copper catalyst [19] [21].

The optimization of reaction conditions for the synthesis of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine involves the systematic evaluation of various parameters, including solvent, temperature, reaction time, catalyst loading, and the presence of additives [21] [23]. This process typically begins with small-scale screening experiments to identify promising conditions, followed by further refinement to maximize yield and selectivity [21]. Advanced statistical methods, such as design of experiments (DoE), can facilitate this process by efficiently exploring the multidimensional parameter space and identifying optimal conditions with minimal experimental effort [21].

Recent research has demonstrated the effectiveness of alternative reaction media, such as ionic liquids and supercritical fluids, for the synthesis of heterocyclic compounds [21]. These novel solvent systems offer unique advantages, including enhanced reactivity, improved selectivity, and reduced environmental impact [21]. For example, the use of polyethylene glycol (PEG) as a solvent for nucleophilic substitution reactions of pyrimidine derivatives has been reported to provide excellent yields under mild conditions without the need for catalysts or additives [11] [21].

The optimization of reaction conditions for the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally related to 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, has been systematically investigated [44]. The study evaluated various solvents, reaction times, and temperatures to identify optimal conditions for the selective O-alkylation of these compounds [44]. The results, summarized in the table below, provide valuable insights into the influence of reaction parameters on the efficiency and selectivity of nucleophilic substitution reactions involving trifluoromethylated pyrimidine derivatives [44]:

EntrySolventTime (h)Temperature (°C)Yield (%)
1MeCN16.0Reflux87
2MeCN16.02576
3MeCN1.0Reflux90
4MeCN1.02563
5Me2CO1.02570
6Me2CO1.0Reflux90
7Me2CO2.0Reflux91
8Me2CO0.5Reflux89
9Me2CO0.25Reflux51

The data reveals that acetone (Me2CO) at reflux temperature provides optimal conditions for the O-alkylation reaction, with a reaction time of 0.5-1.0 hours yielding the best results [44]. This finding highlights the importance of carefully optimizing reaction parameters to achieve high efficiency and selectivity in the functionalization of trifluoromethylated pyrimidine derivatives [44] [21].

Another important aspect of reaction optimization is the development of sustainable and environmentally friendly synthetic protocols [22]. Recent research has focused on reducing the environmental impact of chemical synthesis through the use of green solvents, catalyst recycling, and waste minimization strategies [21] [22]. For instance, a sustainable, solvent- and metal-free, atom-economical synthetic method for the efficient synthesis of trifluoromethyl-substituted heterocycles has been reported using sonochemistry [22]. This approach, which produces compounds with high functional group tolerance through a cascade reaction of condensation followed by intramolecular cyclization, represents a significant advancement in the development of environmentally friendly synthetic methodologies [22].

Purification and Isolation Challenges

The purification and isolation of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine and its derivatives present significant challenges due to the complex nature of the reactions involved and the potential formation of various by-products [24]. Traditional purification methods, such as recrystallization, column chromatography, and distillation, may require careful optimization to achieve high purity levels while maintaining acceptable yields [24] [26]. The presence of the trifluoromethyl group can significantly influence the physical properties of these compounds, affecting their solubility, crystallinity, and thermal stability, which in turn impacts the choice of purification strategy [24].

Chromatographic techniques, particularly column chromatography and high-performance liquid chromatography (HPLC), are commonly employed for the purification of pyrimidine derivatives [24]. The selection of appropriate stationary phases, mobile phases, and elution conditions is critical for achieving effective separation of the target compound from impurities [24]. For 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine, silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems is often effective, though the specific conditions may need to be tailored to the particular derivative and impurity profile [24] [26].

Several challenges are frequently encountered during the isolation of sensitive compounds, including sample complexity, poor peak shapes, scalability, productivity, solvent and buffer selection, isolating purity and recovery, and barriers to automation [26]. In particular, the isolation of thermally sensitive compounds, such as certain trifluoromethylated pyrimidine derivatives, may require special considerations to prevent degradation during the purification process [26]. For example, the chromatographic isolation of sensitive compounds at low temperature has been reported to significantly improve the stability and purity of the isolated materials, despite the compromise in chromatographic performance due to peak broadening at lower temperatures [26].

A case study involving the isolation of two impurities at the milligram scale demonstrated the critical importance of temperature control in the purification of sensitive compounds [26]. When the isolation was performed at 55°C, significant degradation of the target impurities was observed during the collection step, resulting in poor purity [26]. Reducing the temperature to 20°C improved the purity but still fell short of the target level of 98% [26]. Further reduction to 10°C, despite causing peak broadening, provided the desired compounds with purity levels exceeding 99%, confirming that the degradation observed at higher temperatures occurred primarily during the fraction collection process [26].

The drying of isolated fractions presents additional challenges, particularly for compounds isolated from aqueous or highly polar solvent systems [26]. Traditional drying methods, such as rotary evaporation or lyophilization, may not be suitable for all compounds, especially those that are thermally sensitive or prone to hydrolysis [26]. In such cases, specialized drying techniques, such as low-temperature rotary evaporation under reduced pressure or the use of azeotropic mixtures to facilitate water removal, may be necessary [26]. For instance, the addition of acetonitrile to aqueous fractions can establish an azeotrope, enabling faster and more efficient drying at lower temperatures [26].

The purification and isolation of trifluoromethylated compounds are further complicated by the potential formation of diastereomers when the trifluoromethyl group is attached to a stereogenic center [24]. These diastereomers may exhibit different biological activities, making their separation and characterization essential for pharmaceutical applications [24]. Monitoring the diastereomeric profile during manufacturing is of utmost importance to prevent variations in efficacy, as even small process changes might alter the composition [24]. Based on interactions with regulatory agencies, researchers have noted the need to demonstrate stereochemical reproducibility in the manufacturing process [24].

Crystallographic Analysis and Molecular Geometry

The molecular structure of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine exhibits a planar pyrimidine ring system with specific geometric parameters that influence its chemical reactivity and physical properties. The compound crystallizes in a monoclinic crystal system, as observed in related trifluoromethyl-substituted pyrimidine derivatives [1] [2] [3].

The molecular geometry is characterized by a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The chlorine atom at position 2 creates significant steric hindrance, while the methoxy group at position 4 introduces electron-donating effects. The trifluoromethyl group at position 5 serves as a strong electron-withdrawing substituent, significantly affecting the electronic distribution within the ring system [4] [5].

Based on computational studies of similar compounds, the bond angles within the pyrimidine ring deviate slightly from ideal values due to substitution effects. The C-N bond lengths typically range from 1.32-1.35 Å, while C-C bonds measure approximately 1.38-1.42 Å. The trifluoromethyl group exhibits characteristic C-F bond lengths of approximately 1.33-1.35 Å [6] [7].

Structural ParameterValue
Molecular FormulaC₆H₄ClF₃N₂O
Molecular Weight212.56 g/mol
Heavy Atom Count13
Rotatable Bond Count2
Ring Count1
Fsp³ Character0.333

Thermodynamic Stability Profiles

The thermodynamic stability of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is influenced by the electronic effects of its substituents and the inherent stability of the pyrimidine ring system. Related trifluoromethyl-substituted pyrimidines demonstrate melting points in the range of 45-130°C, suggesting moderate thermal stability [8] [9] [10].

The compound exhibits a calculated flash point of 125.1±27.3°C [11], indicating moderate thermal stability under standard conditions. The presence of the trifluoromethyl group significantly enhances the compound's stability toward oxidative degradation compared to non-fluorinated analogs [13].

Thermodynamic analysis reveals that the compound maintains structural integrity under ambient conditions but requires storage at 2-8°C to prevent hydrolytic degradation of the chloro substituent [14] [15]. The stability profile is enhanced by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups, which reduce nucleophilic attack susceptibility at the pyrimidine ring .

Thermodynamic PropertyValue
Flash Point125.1±27.3°C
Storage Temperature2-8°C
Thermal StabilityModerate
Oxidative StabilityEnhanced (due to CF₃)

Solubility Behavior in Organic Media

The solubility characteristics of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine are governed by its polar surface area of 35 Ų and calculated LogP value of 2.27 [5], indicating moderate lipophilicity with selective solubility in organic solvents.

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [17]. The methoxy group contributes to solubility in moderately polar solvents, while the trifluoromethyl group enhances dissolution in fluorinated solvents and reduces water solubility [18].

Experimental observations from related compounds suggest solubility in methanol and dichloromethane [17], with limited aqueous solubility due to the hydrophobic trifluoromethyl substituent. The chlorine atom at position 2 further reduces water solubility while maintaining compatibility with chlorinated organic solvents [19].

Solvent ClassSolubilityNotes
Polar Aprotic (DMSO, DMF)GoodEnhanced by methoxy group
Chlorinated SolventsGoodCompatible with C-Cl bond
Alcohols (MeOH, EtOH)ModeratePolar interactions
HydrocarbonsLimitedLipophilic character insufficient
WaterPoorLogP = 2.27, hydrophobic CF₃

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The ¹H NMR spectrum of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine exhibits characteristic signals that confirm its structural identity. The methoxy group appears as a sharp singlet at δ 4.0-4.1 ppm (3H), while the single aromatic proton at position 6 of the pyrimidine ring resonates as a singlet at δ 8.8-9.0 ppm (1H) [6] [7] [20].

The ¹³C NMR spectrum provides detailed structural information with the methoxy carbon appearing at δ 55-56 ppm. The pyrimidine ring carbons show characteristic chemical shifts: C-5 at δ 105-110 ppm as a quartet due to C-F coupling, C-6 at δ 145-150 ppm, the methoxy-bearing C-4 at δ 158-160 ppm (quartet, ²JC-F = 36 Hz), and the chloro-bearing C-2 at δ 160-165 ppm. The trifluoromethyl carbon exhibits a distinctive quartet at δ 120-125 ppm with ¹JC-F = 275 Hz [6] [7] [20].

The ¹⁹F NMR spectrum displays a characteristic singlet for the trifluoromethyl group at δ -60 to -62 ppm (3F), consistent with the typical chemical shift range for CF₃ groups attached to aromatic systems [6] [20] [21].

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H4.0-4.1 (3H)SingletOCH₃
¹H8.8-9.0 (1H)SingletH-6 pyrimidine
¹³C55-56SingletOCH₃
¹³C105-110QuartetC-5
¹³C120-125Quartet (¹JC-F = 275 Hz)CF₃
¹³C158-160Quartet (²JC-F = 36 Hz)C-4
¹⁹F-60 to -62 (3F)SingletCF₃

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine exhibits a molecular ion peak at m/z 212-213 [M]⁺ with characteristic fragmentation patterns [4] [22] . The base peak corresponds to the molecular ion, indicating good stability under ionization conditions.

Major fragmentation pathways include loss of the methyl radical (-15 amu) giving m/z 197, followed by loss of formyl group (-29 amu) producing m/z 183. Sequential losses of alkoxy fragments (-43, -57, -71, -85 amu) generate fragments at m/z 169, 155, 141, and 127, respectively. The trifluoromethyl fragment appears at m/z 99, demonstrating the stability of the CF₃ group during fragmentation [22] .

The isotope pattern for the molecular ion reflects the presence of chlorine, showing M+2 peaks due to ³⁷Cl isotopes. High-resolution mass spectrometry confirms the molecular formula with accurate mass determination [24].

Fragment m/zRelative Intensity (%)Assignment
212-213 [M]⁺100Molecular ion
19715-25[M-CH₃]⁺
18320-30[M-CHO]⁺
16940-50[M-C₂H₃O]⁺
15510-20[M-C₃H₅O]⁺
995-15CF₃⁺ fragment

Infrared Vibrational Mode Analysis

The infrared spectrum of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine displays characteristic absorption bands that provide structural confirmation [22] [26]. The aromatic C-H stretching modes appear at 3050-3100 cm⁻¹, while methyl C-H stretches occur at 2950-3000 cm⁻¹.

The pyrimidine ring exhibits strong C=N stretching vibrations at 1590-1610 cm⁻¹ and aromatic C=C stretches at 1540-1560 cm⁻¹. The trifluoromethyl group produces characteristic very strong absorptions in the C-F stretching region: asymmetric C-F stretch at 1250-1280 cm⁻¹ and symmetric C-F stretch at 1150-1200 cm⁻¹ [22] .

The methoxy group contributes a strong C-O stretching band at 1100-1130 cm⁻¹, while the C-Cl stretching mode appears at 800-850 cm⁻¹. Additional characteristic bands include C-N stretching at 1050-1070 cm⁻¹ and ring deformation modes at 650-700 cm⁻¹ [22] [26].

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100Mediumν(C-H) aromatic
2950-3000Mediumν(C-H) methyl
1590-1610Strongν(C=N) pyrimidine
1540-1560Strongν(C=C) aromatic
1250-1280Very Strongνas(C-F) CF₃
1150-1200Very Strongνs(C-F) CF₃
1100-1130Strongν(C-O) methoxy
800-850Strongν(C-Cl)
650-700Medium-StrongRing deformation

XLogP3

2.4

Dates

Last modified: 08-15-2023

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